molecular formula C6H10N2O3S2 B14719417 Cyclocystine CAS No. 20711-00-6

Cyclocystine

Cat. No.: B14719417
CAS No.: 20711-00-6
M. Wt: 222.3 g/mol
InChI Key: NLBLLPROASDPSC-BKLSDQPFSA-N
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Description

Cyclocystine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a cyclic oligosaccharide obtained from the enzymatic degradation of starch. This compound molecules are composed of glucose units linked together in a ring structure, which allows them to form inclusion complexes with other molecules through host-guest interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclocystine can be synthesized through the enzymatic degradation of starch using specific enzymes such as amylase or glucosyl transferases. The process involves treating starch with these enzymes to produce this compound molecules .

Industrial Production Methods: In industrial settings, this compound is produced by treating starch with enzymes under controlled conditions. The process typically involves the use of large-scale bioreactors where the enzymatic reaction is optimized for maximum yield. The resulting this compound is then purified through various techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the this compound molecule that can interact with different reagents .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclocystine has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. .

    Biology: In biological research, this compound is used to study molecular interactions and enzyme-substrate relationships. .

    Medicine: this compound and its derivatives are investigated for their potential use in drug delivery systems. .

    Industry: this compound finds applications in the food and beverage industry as a stabilizer and emulsifier. .

Mechanism of Action

The mechanism by which cyclocystine exerts its effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic cavity of this compound can encapsulate guest molecules, thereby altering their physical and chemical properties. This interaction can affect the solubility, stability, and reactivity of the guest molecules, making this compound a versatile compound in various applications .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique ability to form stable inclusion complexes with a wide range of guest molecules sets it apart from other cyclic oligosaccharides. Its versatility in different fields, from chemistry to medicine, highlights its significance as a multifunctional compound .

Properties

CAS No.

20711-00-6

Molecular Formula

C6H10N2O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

(4R)-7-amino-6-oxo-1,2,5-dithiazocane-4-carboxylic acid

InChI

InChI=1S/C6H10N2O3S2/c7-3-1-12-13-2-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1

InChI Key

NLBLLPROASDPSC-BKLSDQPFSA-N

Isomeric SMILES

C1[C@H](NC(=O)C(CSS1)N)C(=O)O

Canonical SMILES

C1C(C(=O)NC(CSS1)C(=O)O)N

Origin of Product

United States

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